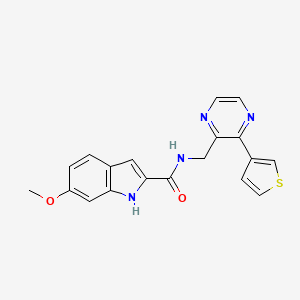
6-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes indole, thiophene, and pyrazine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on various research findings.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C17H16N4O2S, and it possesses a molecular weight of 344.40 g/mol. Below is a summary of its structural components:
| Component | Description |
|---|---|
| Indole Ring | Contributes to biological activity |
| Thiophene Ring | Enhances interaction with biological targets |
| Pyrazine Moiety | Potential for antimicrobial properties |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted that pyrazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating robust antibacterial activity . The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicated that certain indole derivatives can inhibit cancer cell growth effectively while sparing non-cancerous cells. For example, one study reported that compounds with similar scaffolds demonstrated selective cytotoxicity against tumorigenic cells with IC50 values exceeding 10 µM . The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines. Studies suggest that derivatives containing the indole moiety can downregulate the expression of TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This action may be beneficial in treating chronic inflammatory diseases.
Study 1: Antimicrobial Evaluation
A comprehensive evaluation was conducted on a series of pyrazole derivatives, revealing strong antibacterial activity against Gram-positive and Gram-negative bacteria. The most active derivative exhibited an MIC significantly lower than standard antibiotics like ampicillin .
Study 2: Anticancer Activity
In vitro studies assessed the growth inhibition of various cancer cell lines by indole derivatives similar to our target compound. The results indicated that these compounds could inhibit cell motility and induce apoptosis in cancer cells through the modulation of key signaling pathways .
特性
IUPAC Name |
6-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-14-3-2-12-8-16(23-15(12)9-14)19(24)22-10-17-18(21-6-5-20-17)13-4-7-26-11-13/h2-9,11,23H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLGXOMIJKSFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














